
Perdolan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perdolan® is a multi-component analgesic and antipyretic pharmaceutical product developed by Paul Janssen in the 1950s, later becoming one of Belgium’s most widely used pain relievers . It is formulated in various dosage forms, including tablets, suppositories, and syrups, tailored for different age groups (adults, children, infants) .
常见问题
Q. How can researchers accurately quantify acetaminophen in Perdolan formulations using advanced analytical methods?
Answer:
To quantify acetaminophen in this compound tablets, a biosensor-based assay using hydrogen peroxide (H₂O₂) as a mediator in phosphate buffer (pH 7.4) has been validated. The standard addition method involves spiking known concentrations of acetaminophen (e.g., 6.23×10⁻⁷ M) into dissolved tablet samples. Results are cross-validated with HRP-nanomagnetic particle (HRP-NMPs) biosensors and manufacturer specifications. Key steps include:
- Sample preparation : Homogenize tablets, dissolve in buffer, and filter to remove excipients.
- Calibration : Use standard solutions to establish a linear response curve (e.g., 198.86±4.19 mg/tablet, n=5).
- Statistical validation : Compare results with independent methods (e.g., HRP-NMPs: 198.0±0.8 mg/tablet, n=9) and declared values (200 mg/tablet) to assess accuracy .
Q. What experimental designs are recommended for assessing stability and degradation kinetics of this compound suppository formulations?
Answer:
Stability studies for suppositories should follow ICH guidelines, focusing on:
- Accelerated aging : Expose samples to elevated temperatures (e.g., 40°C ± 2°C/75% RH) and monitor active ingredient degradation over time.
- HPLC analysis : Quantify acetaminophen, aspirin, and caffeine using validated methods with UV detection (e.g., 254 nm for acetaminophen).
- Kinetic modeling : Apply zero-order or first-order degradation models to estimate shelf life. For example, track caffeine’s hygroscopicity in suppository bases, which may accelerate hydrolysis of aspirin .
Q. How can contradictions in pharmacokinetic data between this compound’s components be resolved methodologically?
Answer:
Contradictions often arise from variable bioavailability due to formulation differences (e.g., suppositories vs. tablets) or drug-drug interactions. To address this:
- Comparative crossover studies : Administer this compound and individual components (acetaminophen, aspirin, caffeine) separately to isolate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ).
- Mechanistic modeling : Use compartmental models to simulate interactions, such as caffeine’s inhibition of adenosine receptors enhancing acetaminophen absorption.
- Statistical reconciliation : Apply Bland-Altman plots or Deming regression to compare biosensor-derived data (e.g., 198.86±4.19 mg) with reference methods .
Q. What methodologies are suitable for isolating synergistic effects of caffeine in this compound’s analgesic efficacy?
Answer:
To study caffeine’s role:
- Randomized controlled trials (RCTs) : Compare this compound with a caffeine-free formulation in pain models (e.g., postoperative pain thresholds).
- Dose-response analysis : Vary caffeine concentrations (32–100 mg/dose) while keeping acetaminophen and aspirin constant.
- Neuropharmacological assays : Measure adenosine A₂ₐ receptor activity in vitro to quantify caffeine’s potentiation of acetaminophen .
Q. How should researchers validate multi-component analytical methods for this compound’s combination therapy?
Answer:
Validation requires:
- Specificity : Resolve peaks for acetaminophen, aspirin, and caffeine via HPLC with gradient elution (e.g., C18 column, 0.1% formic acid/acetonitrile mobile phase).
- Accuracy/recovery : Spike placebo formulations with known amounts (80–120% of label claim) and calculate recovery rates (target: 98–102%).
- Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Q. What longitudinal study designs ensure reproducibility in assessing this compound’s therapeutic consistency across demographics?
Answer:
- Cohort stratification : Group participants by age, metabolism genotype (e.g., CYP2E1 for acetaminophen), and formulation (syrup vs. tablet).
- Plasma sampling : Collect timed samples (0–24 hrs) to measure AUC and half-life variability.
- Mixed-effects modeling : Account for inter-individual variability using software like NONMEM or Monolix .
Q. How can researchers address conflicting dissolution profiles in this compound’s pediatric vs. adult formulations?
Answer:
- In vitro dissolution testing : Use USP Apparatus II (paddle) at 50 rpm, with media simulating gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- Comparative analysis : For syrups (32 mg/mL) vs. suppositories (100–350 mg), apply similarity factors (ƒ₂ > 50) to validate profile equivalence.
- Bio-relevant media : Incorporate surfactants (e.g., SDS) for suppositories to mimic rectal mucus effects .
Q. What advanced statistical tools are optimal for analyzing this compound’s multi-component interaction data?
Answer:
- Multivariate ANOVA : Test main and interaction effects of acetaminophen, aspirin, and caffeine on analgesia endpoints.
- Machine learning : Apply random forests or neural networks to identify non-linear synergies in high-throughput screening data.
- Meta-analysis : Pool data from multiple studies (e.g., biosensor assays, RCTs) to quantify effect sizes .
相似化合物的比较
Key Composition and Dosage Forms
- Tablets (Adults): Contains 200 mg acetylsalicylic acid (aspirin), 200 mg paracetamol (acetaminophen), and 46 mg caffeine .
- Suppositories :
- Syrup (Children) : 32 mg paracetamol/mL .
Perdolan’s efficacy in pain relief is attributed to the synergistic effects of its components: aspirin (anti-inflammatory), paracetamol (analgesic/antipyretic), and caffeine (enhances absorption and analgesia) . Clinical assays confirm its accurate dosing, with paracetamol content measured at 198.86 ± 4.19 mg/tablet, aligning with the declared 200 mg .
This compound’s combination of aspirin, paracetamol, and caffeine distinguishes it from single-ingredient analgesics and other multi-component formulations. Below is a detailed comparison based on structure, efficacy, safety, and clinical applications.
Table 1: Active Ingredients and Dosages in this compound vs. Similar Analgesics
Key Comparative Insights
Efficacy: this compound’s combination therapy shows broader efficacy than single-ingredient alternatives (e.g., this compound Mono®). Excedrin® Migraine contains higher doses of aspirin (250 mg) and caffeine (65 mg), which may improve migraine-specific efficacy but increase side-effect risks .
Safety Profile: Gastrointestinal Effects: this compound’s aspirin component increases the risk of gastric ulcers and bleeding compared to paracetamol-only formulations (e.g., this compound Mono®) . Contraindications: Both this compound and Excedrin® are contraindicated in patients with renal/hepatic impairment or bleeding disorders due to aspirin content .
Dosage Flexibility :
- This compound offers age-specific formulations (e.g., infant suppositories with 100 mg paracetamol), whereas Excedrin® and Aspirin® lack pediatric options .
Clinical and Regulatory Considerations
- Assay Accuracy: this compound’s paracetamol content (198.86 ± 4.19 mg/tablet) demonstrates high manufacturing consistency, comparable to magnetic nanoparticle-based biosensor assays (198.0 ± 0.8 mg/tablet) .
- Market Positioning: this compound’s multi-ingredient approach targets patients requiring synergistic pain relief, whereas this compound Mono® serves those needing safer, single-agent therapy .
属性
CAS 编号 |
102578-49-4 |
---|---|
分子式 |
C56H72Br2N10O19P-3 |
分子量 |
1380 g/mol |
IUPAC 名称 |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;2-bromo-N-carbamoyl-2-ethylbutanamide;2-bromo-N-carbamoyl-3-methylbutanamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;phosphate |
InChI |
InChI=1S/C18H21NO3.C9H8O4.C8H10N4O2.C8H9NO2.C7H13BrN2O2.C6H11BrN2O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12;1-3(2)4(7)5(10)9-6(8)11;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12);3-4H,1-2H3,(H3,8,9,10,11);(H3,1,2,3,4)/p-3/t11-,12+,13-,17-,18-;;;;;;/m0....../s1 |
InChI 键 |
KMVAUHKJKNQFNA-JZBXBKNXSA-K |
SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |
手性 SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |
规范 SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(C)C(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[O-]P(=O)([O-])[O-] |
同义词 |
perdolan |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。